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Abstract
This technical guide provides a comprehensive framework for the spectroscopic analysis of

Disperse Red 59 (C.I. 60756), an anthraquinone-based dye critical to the textile industry.[1][2]

Aimed at researchers, scientists, and quality control professionals, this document details the

application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy,

Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR)

Spectroscopy, and Mass Spectrometry (MS)—for the unequivocal identification,

characterization, and quantification of this analyte. The methodologies presented herein are

grounded in established analytical principles, offering robust and reproducible protocols. This

guide emphasizes the causality behind experimental choices, ensuring both technical accuracy

and practical applicability.

Introduction: The Chemical and Physical Profile of
Disperse Red 59
Disperse Red 59, chemically identified as 1-amino-4-hydroxy-2-(2-methoxyethoxy)anthracene-

9,10-dione, is a synthetic organic colorant with the molecular formula C₁₇H₁₅NO₅ and a

molecular weight of approximately 313.30 g/mol .[2][3][4] Its molecular structure is centered

around an anthraquinone core, which is functionalized with amino, hydroxy, and methoxyethoxy

groups.[2] These functional groups are the primary determinants of its chromophoric properties

and its affinity for hydrophobic fibers like polyester.[2]
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As a disperse dye, it exhibits low solubility in water but is soluble in various organic solvents, a

characteristic that is fundamental to its application in dyeing processes.[2] The compound

typically appears as a deep red powder.[2] A thorough understanding of its spectroscopic

profile is essential for quality assurance, regulatory compliance, and research and development

in the fields of textile chemistry and material science.

Table 1: Chemical and Physical Properties of Disperse Red 59

Property Value Source(s)

IUPAC Name

1-amino-4-hydroxy-2-(2-

methoxyethoxy)anthracene-

9,10-dione

[3]

CAS Number 17869-10-2 [1][3]

Molecular Formula C₁₇H₁₅NO₅ [2][3][4]

Molecular Weight 313.30 g/mol [2][3]

Appearance Deep red powder [2]

Solubility

Low in water; soluble in

organic solvents like methanol

and DMSO.[2]

[2]

Chemical Class Anthraquinone Dye [1][2]

Ultraviolet-Visible (UV-Vis) Spectroscopy:
Quantifying Color and Electronic Transitions
UV-Vis spectroscopy is a cornerstone technique for the analysis of dyes, as it directly probes

the electronic transitions that give rise to color.[5] For Disperse Red 59, this method is

invaluable for determining its concentration in solution and characterizing its chromophoric

system.

Theoretical Basis and Rationale
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The color of Disperse Red 59 is a consequence of its ability to absorb light in the visible region

of the electromagnetic spectrum. This absorption promotes electrons from a lower energy

molecular orbital (π) to a higher energy one (π). The extensive conjugation within the
anthraquinone core, coupled with the electron-donating effects of the amino and hydroxy
groups, lowers the energy gap for this π → π transition, shifting the maximum absorption

wavelength (λmax) into the visible range. The intensity of this absorption is directly proportional

to the dye's concentration, a relationship described by the Beer-Lambert Law.

Experimental Protocol
Objective: To determine the λmax and quantify the concentration of Disperse Red 59 in a

given solvent.

Instrumentation: A dual-beam UV-Vis spectrophotometer with a scanning range of 200-800 nm

is required.[6]

Materials:

Disperse Red 59 standard

Spectroscopic grade solvent (e.g., methanol, ethanol, or dimethylformamide)

Volumetric flasks and pipettes

Quartz cuvettes (1 cm path length)

Procedure:

Solvent Selection: Choose a solvent in which Disperse Red 59 is readily soluble and that is

transparent in the analytical wavelength range.[5] Methanol or ethanol are common choices.

Preparation of Stock Solution: Accurately weigh a precise amount of Disperse Red 59 and

dissolve it in the chosen solvent within a volumetric flask to create a stock solution of known

concentration.

Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a

series of standard solutions with decreasing concentrations.
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Spectrophotometer Blanking: Fill a cuvette with the pure solvent and use it to zero the

spectrophotometer. This corrects for any absorbance from the solvent and the cuvette itself.

[7]

Spectral Acquisition: Record the absorption spectrum of each standard solution from 200 to

800 nm.

Data Analysis: Identify the λmax from the spectrum of the most concentrated standard.

Construct a calibration curve by plotting the absorbance at λmax against the concentration of

the standard solutions.

Data Interpretation
The UV-Vis spectrum of Disperse Red 59 is expected to exhibit a strong absorption band in

the visible region, characteristic of its red color. While specific literature values for Disperse
Red 59 are not abundant, analogous red anthraquinone and azo dyes show λmax values

typically in the range of 450-550 nm.[5] The exact λmax will be influenced by the solvent used

(solvatochromism). The calibration curve should be linear, and its equation can be used to

determine the concentration of unknown samples of Disperse Red 59.

Table 2: Expected UV-Vis Spectral Data for Disperse Red 59

Parameter
Expected
Value/Characteristic

Rationale

λmax (Visible) ~450 - 550 nm

Corresponds to the π → π*

electronic transition within the

conjugated anthraquinone

system, resulting in the

absorption of green-blue light

and the perception of red color.

[5][7]

Molar Absorptivity (ε) High

The extensive chromophore

leads to a high probability of

light absorption, resulting in a

high molar absorptivity value.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
Elucidating Functional Groups
FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

[8] For Disperse Red 59, FTIR provides a unique spectral fingerprint, confirming the presence

of its key structural features.

Causality of Experimental Choice
The rationale for using FTIR is to obtain a rapid and non-destructive confirmation of the dye's

chemical identity. Each functional group (e.g., N-H, O-H, C=O, C-O, aromatic C-H) vibrates at a

characteristic frequency. By analyzing the absorption bands in the FTIR spectrum, we can

verify that the synthesized or procured material possesses the expected chemical architecture

of Disperse Red 59.

Experimental Workflow

Sample Preparation

FTIR Analysis

Solid Dye Sample Grind with KBr
1

Press into Pellet

2

Record Sample
Spectrum

3

Record Background
Spectrum (Air) Analyze Spectrum

4
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Caption: Workflow for FTIR analysis using the KBr pellet method.

Detailed Protocol (KBr Pellet Method)
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Sample Preparation: Dry a small amount (1-2 mg) of the Disperse Red 59 sample to

remove any moisture. Finely grind the dye with approximately 100-200 mg of dry,

spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

Pellet Formation: Transfer the ground mixture to a pellet press and apply pressure to form a

thin, transparent or translucent pellet.

Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and record a

background spectrum. This will be subtracted from the sample spectrum to remove

interferences from atmospheric CO₂ and water vapor.

Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and

record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Data Interpretation: Identify the characteristic absorption peaks and assign them to their

corresponding functional groups.

Spectral Interpretation
The FTIR spectrum of Disperse Red 59 will display a series of absorption bands that confirm

its molecular structure.

Table 3: Expected Characteristic FTIR Peaks for Disperse Red 59
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Wavenumber Range (cm⁻¹) Vibration Type
Functional Group
Assignment

3500 - 3300 N-H Stretch Amino group (-NH₂)

3400 - 3200 O-H Stretch Hydroxyl group (-OH)

3100 - 3000 C-H Stretch Aromatic C-H

2950 - 2850 C-H Stretch
Aliphatic C-H (from

methoxyethoxy group)

1670 - 1630 C=O Stretch
Carbonyl groups of the

anthraquinone core

1620 - 1580 N-H Bend Amino group (-NH₂)

1590 - 1450 C=C Stretch Aromatic ring stretching

1250 - 1000 C-O Stretch
Ether linkage (methoxyethoxy

group)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for elucidating the detailed structure of organic

molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.[9]

For Disperse Red 59, NMR analysis provides definitive evidence of the connectivity of atoms

and the overall molecular framework.

Rationale for NMR Analysis
While UV-Vis and FTIR confirm color and functional groups, NMR provides a complete

structural map. ¹H NMR reveals the number of different types of protons, their chemical

environments, and their proximity to other protons. ¹³C NMR provides analogous information for

the carbon atoms. Together, they allow for an unambiguous assignment of the entire molecular

structure.

Experimental Protocol
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Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of Disperse Red 59.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

Disperse Red 59 sample

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

NMR tubes

Procedure:

Sample Preparation: Dissolve an appropriate amount (typically 5-10 mg for ¹H, 20-50 mg for

¹³C) of Disperse Red 59 in approximately 0.5-0.7 mL of a suitable deuterated solvent in an

NMR tube. The choice of solvent is critical; the dye must be sufficiently soluble.

¹H NMR Acquisition: Place the sample in the NMR spectrometer. Acquire the ¹H NMR

spectrum. Key parameters to optimize include the number of scans, pulse width, and

relaxation delay.

¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. Due to the lower

natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is

typically required.

Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing,

and baseline correction). Analyze the chemical shifts, integration (for ¹H), and multiplicity of

the signals to assign them to specific atoms in the molecule.

Predicted Spectral Data and Interpretation
¹H NMR: The proton spectrum will show distinct signals for the aromatic protons on the

anthraquinone core, the protons of the methoxyethoxy side chain, and the protons of the amino

and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing

carbonyl groups and electron-donating amino and hydroxyl groups.
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¹³C NMR: The carbon spectrum will show signals for each unique carbon atom in the molecule.

The carbonyl carbons of the anthraquinone will appear far downfield (typically >180 ppm). The

aromatic carbons and the carbons of the side chain will have characteristic chemical shifts.

Mass Spectrometry (MS): Determining the Molecular
Weight and Formula
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ionized molecules.[10] It is the definitive method for determining the molecular weight

of a compound and can provide valuable information about its elemental composition and

structure through fragmentation analysis.

Rationale and Application
The primary purpose of using MS for Disperse Red 59 analysis is to confirm its molecular

weight and, by extension, its molecular formula. High-resolution mass spectrometry (HRMS)

can determine the mass with high precision, allowing for the unambiguous determination of the

elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the

molecule and analyze the resulting pieces, providing further structural confirmation.

Experimental Workflow

Sample Introduction Mass Spectrometry

Dissolved Sample Inject into LC or
Direct Infusion

Ionization
(e.g., ESI)

1 Mass Analyzer
(m/z measurement)

2
Detector

3
Data System:

Mass Spectrum
4
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Caption: Generalized workflow for Mass Spectrometry analysis.

Detailed Protocol (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a common approach for the analysis of

dyes, as the LC system can separate the dye from impurities before it enters the mass
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spectrometer.[11][12]

Sample Preparation: Dissolve the Disperse Red 59 sample in a solvent compatible with the

LC mobile phase (e.g., methanol or acetonitrile).

LC Separation: Inject the sample into an HPLC system equipped with a suitable column

(e.g., C18). A gradient elution program is often used to separate the analyte from any related

substances.

Ionization: The eluent from the LC column is directed into the mass spectrometer's ion

source. Electrospray ionization (ESI) is a common and suitable technique for this type of

molecule.

Mass Analysis: The ions are guided into the mass analyzer, which separates them based on

their m/z ratio. A full scan experiment is performed to detect the molecular ion.

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the

ionized Disperse Red 59 molecule. In positive ion mode, this will likely be the protonated

molecule [M+H]⁺.

Data Interpretation
Given the molecular formula C₁₇H₁₅NO₅, the exact mass of Disperse Red 59 is 313.0950 Da.

[3]

Expected Ion: In positive mode ESI-MS, the primary ion observed would be [M+H]⁺ at an

m/z of approximately 314.1023.[13]

Other Adducts: It is also common to observe other adducts, such as the sodium adduct

[M+Na]⁺ at m/z 336.0842 or the potassium adduct [M+K]⁺ at m/z 352.0582.[13]

High-Resolution Data: HRMS data would confirm the elemental composition by matching the

measured accurate mass to the theoretical mass within a few parts per million (ppm).

Conclusion
The spectroscopic analysis of Disperse Red 59 requires a multi-technique approach for

comprehensive characterization. UV-Vis spectroscopy provides essential quantitative data and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.satra.com/test_methods/detail.php?id=318
https://www.jstage.jst.go.jp/article/analsci/32/9/32_1019/_pdf
https://www.benchchem.com/product/b091644?utm_src=pdf-body
https://www.benchchem.com/product/b091644?utm_src=pdf-body
https://www.benchchem.com/product/b091644?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/87342
https://pubchemlite.lcsb.uni.lu/e/compound/87342
https://pubchemlite.lcsb.uni.lu/e/compound/87342
https://www.benchchem.com/product/b091644?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091644?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


insight into its color properties. FTIR spectroscopy offers a rapid and reliable method for

confirming the presence of key functional groups. NMR spectroscopy delivers an unambiguous

determination of the molecular structure. Finally, mass spectrometry confirms the molecular

weight and elemental composition with high certainty. The integrated application of these

techniques, guided by the protocols and interpretive principles outlined in this guide, provides a

robust framework for the quality control, research, and development related to Disperse Red
59.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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